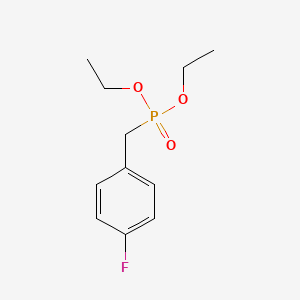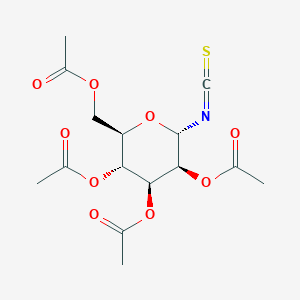
(R)-1-Phenylethylhydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-Phenylethyl hydroxylamine is an organic compound characterized by the presence of a hydroxylamine functional group attached to a phenylethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
®-1-Phenylethyl hydroxylamine can be synthesized through several methods. One common approach involves the reduction of nitro compounds. For instance, the reduction of ®-1-Phenylethyl nitro compound using catalytic hydrogenation or metal hydrides can yield ®-1-Phenylethyl hydroxylamine. The reaction conditions typically involve the use of a solvent such as ethanol or methanol and a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of ®-1-Phenylethyl hydroxylamine often employs similar reduction techniques but on a larger scale. The process may involve continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and solvent can vary based on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions
®-1-Phenylethyl hydroxylamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form nitroso or nitro derivatives.
Reduction: Further reduction can lead to the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of strong nucleophiles like alkoxides or thiolates.
Major Products
Oxidation: Produces nitroso or nitro derivatives.
Reduction: Yields primary or secondary amines.
Substitution: Results in the formation of various substituted phenylethyl derivatives.
Scientific Research Applications
®-1-Phenylethyl hydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems, particularly in enzymatic reactions involving hydroxylamine derivatives.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-1-Phenylethyl hydroxylamine involves its interaction with molecular targets through its hydroxylamine functional group. This group can participate in redox reactions, acting as either an oxidizing or reducing agent. The compound can also form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially altering their activity.
Comparison with Similar Compounds
Similar Compounds
(S)-1-Phenylethyl hydroxylamine: The enantiomer of ®-1-Phenylethyl hydroxylamine, with similar chemical properties but different biological activity.
Phenylethylamine: Lacks the hydroxylamine group but shares the phenylethyl structure.
Hydroxylamine: A simpler compound with a hydroxylamine group but without the phenylethyl moiety.
Uniqueness
®-1-Phenylethyl hydroxylamine is unique due to its specific stereochemistry and the presence of both the phenylethyl and hydroxylamine functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
N-[(1R)-1-phenylethyl]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-7(9-10)8-5-3-2-4-6-8/h2-7,9-10H,1H3/t7-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJRFNUPXQLYHX-SSDOTTSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50455667 |
Source


|
| Record name | (R)-1-Phenylethyl hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67377-55-3 |
Source


|
| Record name | (R)-1-Phenylethyl hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50455667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the role of (R)-(+)-(1-Phenylethyl)hydroxylamine in the synthesis of enantiopure 4-amino-6-fluoro-3-(hydroxymethyl)chromanes?
A1: (R)-(+)-(1-Phenylethyl)hydroxylamine acts as a chiral auxiliary in this synthesis []. It reacts with a derivative of 5-fluorosalicylaldehyde to form a chiral nitrone intermediate. This chirality is then transferred to the final product during the intramolecular nitrone cycloaddition, leading to the formation of enantiopure 4-amino-6-fluoro-3-(hydroxymethyl)chromanes. The choice of (R)-(+)-(1-Phenylethyl)hydroxylamine over its enantiomer determines the absolute configuration of the final product.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl 2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B1310563.png)



![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1310575.png)








